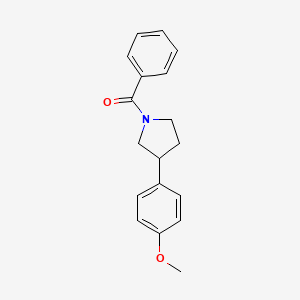

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQBSZJOBQQWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted using ethyl acetate and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring, a methoxyphenyl group, and a phenyl group. Its molecular formula is represented as C17H20N2O2, indicating the presence of nitrogen and oxygen within its structure. The methoxy group enhances lipophilicity, which can influence its interaction with biological targets.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for creating more complex chemical entities in organic synthesis.

- Reactivity Studies : Its unique functional groups allow for investigations into reaction mechanisms and pathways in organic chemistry.

Biology

- Biological Activity Exploration : Research has indicated potential interactions with various biological receptors and enzymes, making it a candidate for studying pharmacological effects.

- Antimicrobial Properties : Related compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties. For instance, minimum inhibitory concentration (MIC) values for structurally related compounds have been reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Medicine

- Therapeutic Potential : Ongoing studies are exploring its role in drug development, particularly in targeting neurological pathways or metabolic processes.

- Mechanism of Action : The interaction with specific molecular targets such as neurotransmitter receptors indicates potential therapeutic applications in treating neurological disorders.

Industrial Applications

The compound may find utility in the production of specialty chemicals and materials due to its unique chemical properties. Its synthesis can be scaled up for industrial applications by optimizing reaction conditions and employing continuous flow techniques.

Antimicrobial Activity Study

In vitro studies have documented the antimicrobial efficacy of related pyrrolidine derivatives. For example:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings highlight the potential application of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone in developing new antimicrobial agents.

Neurological Activity Research

Research focusing on similar compounds suggests that they may interact with neurotransmitter systems, potentially leading to therapeutic applications in treating conditions like depression or anxiety disorders.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analog Overview

The following analogs share core structural features (pyrrolidin-1-yl methanone scaffold) but differ in substitution patterns, leading to variations in physicochemical properties and biological activity:

| Compound Name | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Notable Features | Evidence ID |

|---|---|---|---|---|---|

| (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (Target) | 3-(4-MeO-Ph), 1-Ph | C₁₈H₁₉NO₂ | 295.35 | Positional isomer of CAS 69433-27-8; potential for enhanced stereoselectivity | |

| (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone | 2-(4-MeO-Ph), 1-Ph | C₁₈H₁₉NO₂ | 295.35 | Positional isomer (2- vs. 3-substitution); commercial availability (Parchem) | |

| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) | 1-(4-MeO-Ph), no phenyl group | C₁₂H₁₅NO₂ | 205.25 | Simplified analog; studied via NMR (δ 7.6–6.8 ppm for aromatic protons) | |

| (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | 3-OH, 4-MeO-Ph substituents | C₁₂H₁₅NO₃ | 221.25 | Increased polarity due to hydroxyl group; crystal structure reported | |

| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone | 2-(3-Me-pyridinyl), 1-Ph | C₁₇H₁₈N₂O | 278.34 | Pyridine introduces basicity; potential for hydrogen bonding | |

| 3-(1H-Tetrazol-1-yl)phenylmethanone | 3-Tetrazolyl group | C₁₂H₁₃N₅O | 259.27 | Tetrazole as a bioisostere for carboxylic acid; enhanced metabolic stability | |

| (4-Fluorophenyl)-[2-(3-(4-MeO-Ph)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone | Oxadiazole heterocycle, 4-F-Ph | C₂₀H₁₈FN₃O₃ | 375.38 | Oxadiazole improves π-π stacking; fluorophenyl enhances lipophilicity |

Key Comparative Findings

Positional Isomerism (Target vs. CAS 69433-27-8)

The target compound and its 2-(4-methoxyphenyl) isomer (CAS 69433-27-8) share identical molecular formulas but differ in substitution position. This minor structural variation significantly impacts:

Simplified Analogs (7b and 3-Hydroxy Derivative)

- (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b): The absence of the phenyl group reduces steric hindrance, leading to a lower molar mass (205.25 g/mol vs. 295.35 g/mol) and higher solubility in polar solvents. NMR data (δ 3.8 ppm for methoxy protons) confirms its structural integrity .

- 3-Hydroxy-4-methoxyphenyl Analog : The hydroxyl group introduces hydrogen-bonding capacity, as evidenced by its crystallographic data (hydrogen-bonded dimer formation in the solid state) .

Heterocyclic Modifications

- Tetrazole and Oxadiazole Derivatives: These analogs exhibit enhanced metabolic stability due to the inclusion of heterocycles. For example, the tetrazole group in 3-(1H-tetrazol-1-yl)phenylmethanone mimics carboxylic acid functionality while resisting enzymatic degradation . The oxadiazole-containing compound () shows improved π-π stacking interactions in molecular docking studies, suggesting utility in kinase inhibition .

Physicochemical and Pharmacokinetic Trends

Biological Activity

The compound (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is a synthetic organic molecule that belongs to the class of pyrrolidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structural features, including the methoxy and pyrrolidinyl groups, suggest a capacity for interaction with various biological targets, leading to diverse pharmacological effects.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure features:

- A pyrrolidine ring , which is known for its role in enhancing biological activity.

- A methoxy group on the phenyl ring, which influences lipophilicity and receptor interactions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups can modulate the activity of these targets, potentially leading to therapeutic effects. For instance, similar compounds have shown interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of various pathogenic bacteria and fungi. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Pyrrolidine-based compounds have been investigated for their anticancer properties. Studies have demonstrated that such derivatives can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, a mechanism similar to that of established chemotherapeutic agents .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli | |

| Pyrrolidine derivatives | Anticancer | Tubulin polymerization |

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including those with methoxy substituents, revealed significant antibacterial effects against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.

Study 2: Anticancer Mechanism

In another investigation focusing on the anticancer potential of pyrrolidine derivatives, it was found that specific substitutions on the phenyl ring led to increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the ability of these compounds to interfere with microtubule dynamics, thereby inhibiting cell division.

Q & A

Q. What are the optimized synthetic routes for (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone?

Methodological Answer: The synthesis typically involves coupling a substituted pyrrolidine derivative with a benzoyl chloride precursor. For example, reacting 3-(4-methoxyphenyl)pyrrolidine with phenyl carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrrolidine to benzoyl chloride) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic techniques:

- NMR : H and C NMR identify substituents (e.g., methoxy group at δ 3.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and confirm the absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 324.1702 for CHNO) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, critical for validating the 3D conformation .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation.

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., CO, NO) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases, GPCRs). The methoxyphenyl group shows π-π stacking with aromatic residues in enzyme active sites .

- MD Simulations : Molecular dynamics (GROMACS/AMBER) assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) validate binding modes .

Q. What strategies resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish cell-specific effects. IC variability may arise from differential membrane permeability .

- Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (<30 min) indicates rapid metabolism, explaining reduced efficacy in vivo .

Q. How does stereochemistry influence its pharmacological profile?

Methodological Answer:

- Chiral Separation : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy .

- Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., PDE4B). The (R)-enantiomer may show 10-fold higher potency due to optimal hydrogen bonding with catalytic residues .

Q. What advanced techniques characterize degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS/MS to identify major byproducts (e.g., demethylated or oxidized derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C. A degradation rate constant () of 0.002/day suggests >2-year stability under recommended storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.